4-(4-methoxyphenyl)-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one
Description
4-(4-Methoxyphenyl)-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one is a synthetic chromenone derivative belonging to the flavonoid family. Its core structure consists of a benzopyran-2-one scaffold substituted with a 4-methoxyphenyl group at position 4 and a prenyl (3-methyl-2-butenyl) ether at position 7 (Fig. 1) .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-7-(3-methylbut-2-enoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-14(2)10-11-24-17-8-9-18-19(13-21(22)25-20(18)12-17)15-4-6-16(23-3)7-5-15/h4-10,12-13H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTCJIPAQIDHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol and 7-hydroxy-2H-chromen-2-one.
Prenylation Reaction: The 7-hydroxy-2H-chromen-2-one undergoes a prenylation reaction with 3-methyl-2-butenyl bromide in the presence of a base, such as potassium carbonate, to form the prenylated intermediate.
Etherification: The intermediate is then subjected to an etherification reaction with 4-methoxyphenol in the presence of a suitable catalyst, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the chromen-2-one core.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including its role as a lead compound in drug discovery for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in oxidative stress, inflammation, or microbial growth.
Pathways: Modulating signaling pathways related to antioxidant defense, inflammatory response, or microbial inhibition.
Comparison with Similar Compounds
Structural Features
- Chromenone backbone: Provides a planar aromatic system conducive to π-π interactions with biological targets.
- 4-Methoxyphenyl substituent : The methoxy group at the para position stabilizes the phenyl ring via resonance and inductive effects, influencing redox properties.
Synthesis The compound is synthesized via nucleophilic substitution or Mitsunobu reactions, where 7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one reacts with prenyl bromide under controlled conditions. Reaction progress is monitored using TLC and HPLC, with typical yields of 60–75% .
Biological Activity
Preliminary studies suggest antioxidant and anti-inflammatory activities, likely mediated through free radical scavenging and inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) . Specific IC50 values remain unquantified in available literature.
Chromenone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds (Table 1).
Table 1: Structural and Biological Comparison of Chromenone Derivatives
| Compound Name | Substituents (Positions) | Key Biological Activities | Notable Features | References |
|---|---|---|---|---|
| 4-(4-Methoxyphenyl)-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one | 4-(4-MeOPh), 7-(prenyl-O) | Antioxidant, Anti-inflammatory | Enhanced lipophilicity from prenyl group | |
| 3-(4-Chlorophenyl)-7-methoxy-2H-chromen-2-one | 3-(4-ClPh), 7-OMe | Anti-inflammatory (reduced activity) | Chlorophenyl increases electrophilicity | |
| 7-[(4-Chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one | 7-(4-ClBn-O), 6-Et, 4-Ph | Antimicrobial | Chlorobenzyl enhances halogen bonding | |
| 6-Chloro-3-hexyl-7-[(3-MeOBn)O]-4-Me-2H-chromen-2-one | 6-Cl, 3-hexyl, 7-(3-MeOBn-O), 4-Me | Anticancer (in vitro) | Hexyl chain improves cell penetration | |
| 7-[(2-Chloro-6-FBn)O]-4-(4-MeOPh)-8-Me-2H-chromen-2-one | 7-(2-Cl-6-FBn-O), 4-(4-MeOPh), 8-Me | Potential anticancer | Halogenated groups increase reactivity | |
| 3,4,8-Trimethyl-7-(prenyl-O)-2H-chromen-2-one | 3,4,8-Me, 7-(prenyl-O) | Unspecified | Methyl groups reduce steric hindrance |
Key Observations:
Substituent Position and Activity: Methoxy groups: Para-methoxy substitution (e.g., 4-MeOPh) correlates with antioxidant activity due to electron donation . Halogenated substituents: Chloro or fluoro groups (e.g., 4-ClPh in , 2-Cl-6-FBn in ) enhance electrophilicity and target binding but may reduce solubility. Prenyl vs.
Biological Activity Trends :
- Antioxidant activity : Highest in compounds with electron-donating groups (e.g., 4-MeOPh in the target compound) .
- Anti-inflammatory activity : Reduced in 3-(4-ClPh)-7-OMe due to lack of prenyl group .
- Antimicrobial/anticancer activity : Linked to halogenation (e.g., 4-ClBn in ) and alkyl chains (e.g., hexyl in ), which enhance membrane disruption.
Synthetic Complexity :
- Prenyl ether introduction requires precise temperature control to avoid side reactions .
- Halogenation (e.g., 2-Cl-6-FBn in ) demands specialized catalysts (e.g., Pd/Cu for C-F bond formation).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
